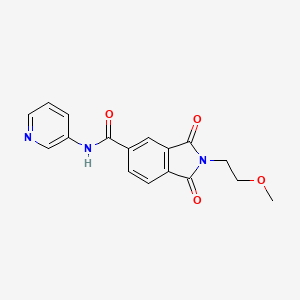![molecular formula C15H18N4O2S B5152081 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound with potential applications in scientific research. It belongs to the class of thioacetamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to inhibit the growth of fungi, bacteria, and cancer cells by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as tyrosinase and acetylcholinesterase. Moreover, it has been reported to have some antioxidant activity, which may be beneficial in preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and it can be obtained in good yield. Moreover, it has shown promising results in inhibiting the growth of fungi, bacteria, and cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Direcciones Futuras
There are several future directions for 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the directions is to further investigate its mechanism of action, which may lead to the development of more potent derivatives. Moreover, it can be tested against other strains of fungi, bacteria, and cancer cells to determine its full potential as an antimicrobial and anticancer agent. Furthermore, it can be tested in animal models to determine its pharmacokinetic and pharmacodynamic properties, which may provide valuable information for its further development as a drug candidate.
Conclusion:
This compound is a compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in inhibiting the growth of fungi, bacteria, and cancer cells. However, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate. Nonetheless, there are several future directions for this compound, which may lead to the development of more potent derivatives and its further application in scientific research.
Métodos De Síntesis
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized using different methods. One of the methods involves the reaction of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has potential applications in scientific research. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against various strains of fungi and bacteria, and it has shown promising results in inhibiting their growth. Moreover, it has been tested against various cancer cell lines, and it has shown potential as an anticancer agent.
Propiedades
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-8-19-14(17-18-15(19)22-10-13(16)20)9-11-4-6-12(21-2)7-5-11/h3-7H,1,8-10H2,2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPRSLMIVQNTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)

![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![2-{[5-(4-iodophenoxy)pentyl]amino}ethanol](/img/structure/B5152065.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)